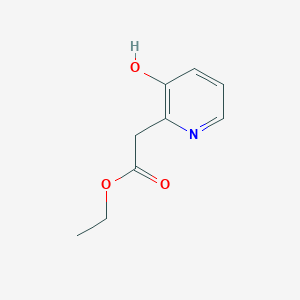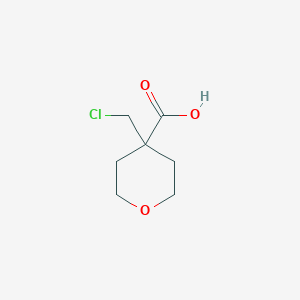![molecular formula C16H17ClN2O4S2 B2658323 5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide CAS No. 922097-06-1](/img/structure/B2658323.png)
5-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom. It also has a sulfonamide group (-SO2NH2), which is a common functional group in many pharmaceutical drugs . The compound also contains a tetrahydrobenzo[b][1,4]oxazepin ring, which is a seven-membered ring with one nitrogen and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and tetrahydrobenzo[b][1,4]oxazepin rings would add significant rigidity to the molecule . The sulfonamide group could form hydrogen bonds with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like the size and shape of the molecule, the functional groups present, and the overall charge distribution would all play a role .Scientific Research Applications
Ocular Hypotensive Activity
Compounds derived from benzo[b]thiophene-2-sulfonamide, similar in structure to the chemical , have been explored for their potential utility as inhibitors of ocular carbonic anhydrase. This enzyme inhibition is significant in the treatment of glaucoma, a condition characterized by increased intraocular pressure. Research conducted in the late 20th century identified derivatives such as 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester as potent ocular hypotensive agents, highlighting their potential for clinical evaluation in glaucoma treatment (Graham et al., 1989).
Antimicrobial Activities
A series of biologically active derivatives, incorporating structures related to the compound of interest, have demonstrated significant antimicrobial activities against a variety of bacterial and fungal strains. These findings underscore the potential of such compounds in addressing microbial resistance and infections. The structure–activity relationships explored in these studies provide insights into the development of novel antimicrobial agents (Babu et al., 2013).
Carbonic Anhydrase Inhibition for Therapeutic Applications
Research into the inhibition of carbonic anhydrases, particularly those associated with therapeutic targets, has identified compounds featuring a primary sulfonamide group as potent inhibitors. These inhibitors, including those with [1,4]oxazepine-based structures, have shown strong activity against human carbonic anhydrases relevant to various diseases. This inhibition is crucial for exploring treatments for conditions such as glaucoma, edema, and certain neurological disorders (Sapegin et al., 2018).
Synthesis of Novel Cyclic Sulfonamides
The synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions has been explored, leading to the development of new compounds with potential pharmacological applications. These synthesized compounds, including histamine H3 receptor antagonists, illustrate the chemical versatility and potential therapeutic utility of sulfonamide derivatives (Greig et al., 2001).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-chloro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S2/c1-16(2)9-23-12-8-10(4-5-11(12)19(3)15(16)20)18-25(21,22)14-7-6-13(17)24-14/h4-8,18H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEHJODUJPHCQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

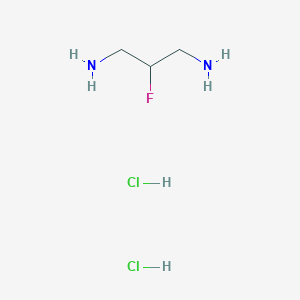
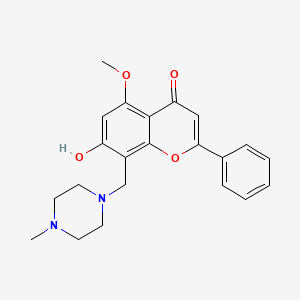
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2658248.png)
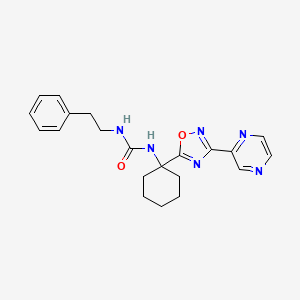

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(4-isopropylbenzyl)acetamide](/img/structure/B2658253.png)

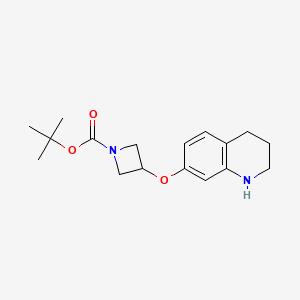
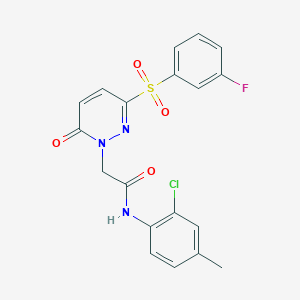
![3-(benzenesulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2658257.png)
